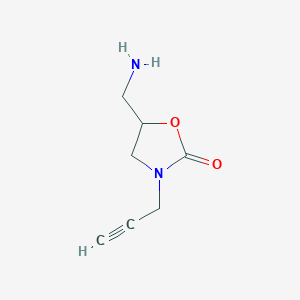![molecular formula C15H17NO2 B14181114 Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate CAS No. 922529-24-6](/img/structure/B14181114.png)
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate is a chemical compound that features a pyrrolidine ring attached to an ethynyl group, which is further connected to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate typically involves the coupling of a pyrrolidine derivative with an ethynylbenzoate precursor. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The ethynyl group may also play a role in binding to active sites or interacting with other molecules, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-ethynylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-Ethynylbenzoic acid: Lacks the pyrrolidine ring, making it less complex.
4-Ethynylbenzyl alcohol: Contains an alcohol group instead of an ester.
Uniqueness
Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate is unique due to the presence of both the pyrrolidine ring and the ethynyl group, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
922529-24-6 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl 4-[2-[(2S)-pyrrolidin-2-yl]ethynyl]benzoate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)13-8-5-12(6-9-13)7-10-14-4-3-11-16-14/h5-6,8-9,14,16H,2-4,11H2,1H3/t14-/m0/s1 |
Clé InChI |
KBYUVDDDNNOPNM-AWEZNQCLSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)C#C[C@@H]2CCCN2 |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C#CC2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


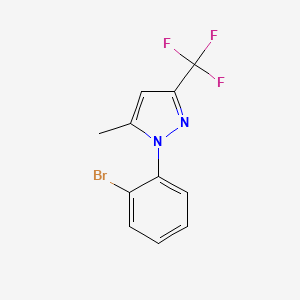
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
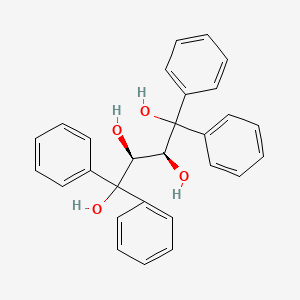
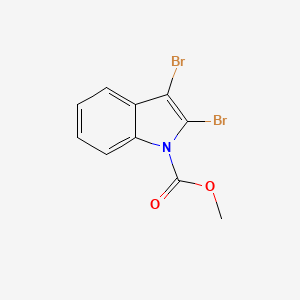
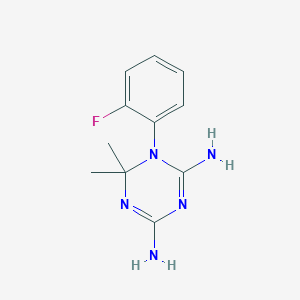
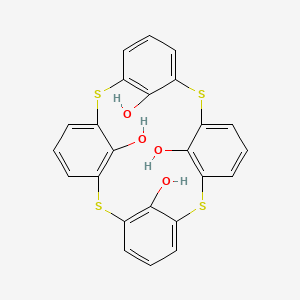

![Bis[(3-chlorophenyl)methyl]stannanone](/img/structure/B14181065.png)
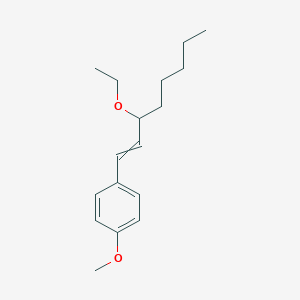

![5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14181082.png)
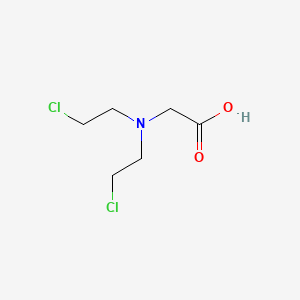
![(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine](/img/structure/B14181091.png)
